4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is notable for its unique structure, which includes a triazole ring, a thiol group, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The subsequent steps involve the introduction of the substituted phenyl groups through nucleophilic substitution reactions. The final step includes the formation of the Schiff base by reacting the triazole derivative with 2,4-dimethoxybenzaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, its potential anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring precise molecular interactions, such as in drug design or materials science.
Properties
Molecular Formula |
C20H22N4O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H22N4O3S/c1-13(2)27-17-7-5-6-14(10-17)19-22-23-20(28)24(19)21-12-15-8-9-16(25-3)11-18(15)26-4/h5-13H,1-4H3,(H,23,28)/b21-12+ |
InChI Key |
ZVACMBVEIGUQIL-CIAFOILYSA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.